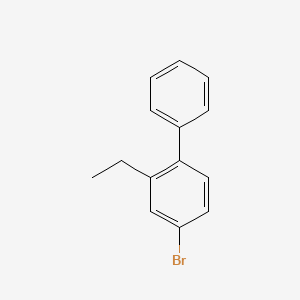

4-Bromo-2-ethylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-10-13(15)8-9-14(11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSROJHYPQKRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304111 | |

| Record name | 1,1′-Biphenyl, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-13-1 | |

| Record name | 1,1′-Biphenyl, 4-bromo-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of the 4 Bromo 2 Ethylbiphenyl Core

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlumenlearning.com In 4-bromo-2-ethylbiphenyl, the regiochemical outcome of EAS reactions is governed by the directing effects of the existing substituents on both phenyl rings.

Ring A (Substituted Ring): This ring contains an ethyl group (-CH₂CH₃) at the C2 position and a bromine atom (-Br) at the C4 position.

The ethyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugative effects.

The bromine atom is a deactivating, ortho, para-director. Its electron-withdrawing inductive effect slows the reaction rate, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. nih.gov

The positions ortho to the ethyl group are C1 and C3. The positions ortho to the bromine are C3 and C5. The position para to the ethyl group is C5, and the position para to the bromine is C1 (already occupied by the second phenyl ring). Therefore, incoming electrophiles will be primarily directed to positions C3 and C5, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent ethyl group may disfavor substitution at C3.

Ring B (Unsubstituted Ring): This ring is activated by the substituted phenyl ring to which it is attached. The entire 2-ethyl-4-bromophenyl group acts as an ortho, para-directing substituent. Therefore, electrophilic attack on the second ring will preferentially occur at the C2' (ortho) and C4' (para) positions.

Common EAS reactions like nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) can be employed to introduce further functionality, leading to poly-substituted biphenyls. nih.govyoutube.com For instance, the bromination of biphenyl itself can be challenging to control, often yielding mixtures of ortho- and para-isomers along with di-substituted products. orgsyn.orggoogle.com The presence of directing groups in this compound provides a higher degree of regiochemical control.

Transformations of the Ethyl Group (e.g., Oxidation, Reduction)

The ethyl group offers another site for chemical modification, primarily at the benzylic position (the carbon atom attached to the phenyl ring), which is activated for various reactions.

Oxidation: The benzylic CH₂ group can be oxidized to introduce oxygen-containing functional groups.

Oxidation to a Ketone: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under controlled conditions can convert the ethyl group into an acetyl group, yielding 4-bromo-2-acetylbiphenyl.

Oxidation to a Carboxylic Acid: Under more vigorous conditions (e.g., hot, concentrated KMnO₄), the entire ethyl group can be oxidized to a carboxylic acid, forming 4-bromobiphenyl-2-carboxylic acid.

Electrochemical Oxidation: Electrochemical methods can also be employed for the controlled oxidation of benzylic positions, sometimes leading to unique products. researchgate.net For example, anodic oxidation in the presence of methanol (B129727) could potentially lead to methoxylation at the benzylic carbon.

Reduction: While the ethyl group is already in a reduced state, this term can refer to reactions involving its conversion. More relevant is the reduction of functional groups derived from it. For instance, if the ethyl group is first oxidized to an acetyl group, the resulting ketone can be reduced back to the secondary alcohol (1-(4-bromobiphenyl-2-yl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄), or fully reduced back to the ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

Further Cross-Coupling Derivatizations for Extended Molecular Architectures

The carbon-bromine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and extending the molecular framework. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used reactions for this purpose, involving the palladium-catalyzed reaction of the aryl bromide with an organoboron compound. researchgate.net

Reaction: this compound can be coupled with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base.

Outcome: This reaction replaces the bromine atom with the aryl or vinyl group from the boron reagent, leading to the synthesis of terphenyls (three linked phenyl rings) or stilbene-like structures. For example, reacting this compound with phenylboronic acid yields 2-ethyl-p-terphenyl.

Other important cross-coupling reactions include:

Stille Coupling: Uses organotin reagents.

Heck Coupling: Reacts the aryl bromide with an alkene.

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to introduce an alkynyl moiety.

Ullmann Coupling: A copper-catalyzed reaction that can couple two molecules of the aryl halide to form a symmetrical biaryl, or be used in an intermolecular fashion. nsf.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst | C-C Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-Aryl |

| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkynyl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Vinyl |

The synthesis of poly-substituted biphenyls can be achieved through a multi-step sequence combining the reactions described above. A synthetic strategy might involve:

Initial Cross-Coupling: Use the bromine on this compound as a handle for a Suzuki or Stille reaction to create a terphenyl derivative.

Subsequent Electrophilic Substitution: The newly formed terphenyl can undergo electrophilic aromatic substitution (e.g., nitration, bromination). The site of the new substitution will be directed by the combined electronic effects of all substituents on the ring system.

Iterative Functionalization: If a new halogen is introduced, it can serve as a handle for a second, different cross-coupling reaction, allowing for the precise and controlled construction of highly complex, poly-substituted aryl systems.

This iterative approach allows for the creation of a diverse library of compounds from a single starting material.

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound

This compound can serve as a precursor for the synthesis of fused heterocyclic systems through annulation (ring-forming) reactions. researchgate.net This typically requires prior functionalization of the core structure to introduce reactive groups that can participate in cyclization.

Intramolecular Heck Reaction: If a vinyl group is introduced at the C2' position (via a cross-coupling reaction on a di-halogenated precursor, for example), an intramolecular Heck reaction could be used to form a fused six-membered ring, leading to a dibenzofuran (B1670420) or related structure, depending on the specific functionalities.

Pictet-Spengler and Bischler-Napieralski type reactions: If the ethyl group is modified to an ethylamine (B1201723) (via oxidation to a carboxylic acid, conversion to an amide, and then reduction), this side chain can participate in cyclization reactions with an adjacent aldehyde or ketone to form fused nitrogen-containing heterocycles.

Friedel-Crafts Acylation/Alkylation: If the ethyl group is oxidized to a carboxylic acid, it can be converted to an acyl chloride. This acyl chloride can then undergo an intramolecular Friedel-Crafts acylation onto the adjacent phenyl ring to form a fluorenone skeleton.

Cyclization via Diazotization: Introduction of an amino group onto the biphenyl system, for example at the C3 or C5 position, followed by diazotization can lead to intramolecular cyclization reactions, such as the Graebe-Ullmann synthesis for carbazoles, if the second ring is sufficiently activated.

These cyclization strategies transform the planar biphenyl core into more rigid, three-dimensional heterocyclic structures, which are of interest in materials science and medicinal chemistry. researchgate.net

Studies on Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization of this compound is primarily dictated by the interplay of the ortho-ethyl group and the para-bromo substituent. These groups influence the electronic distribution and steric accessibility of the aromatic rings, thereby controlling the regiochemical and stereochemical outcomes of various functionalization reactions.

Regioselectivity in Functionalization:

The presence of the bromo and ethyl groups on one of the phenyl rings of this compound introduces significant regiochemical considerations in further functionalization reactions. The primary sites for reaction are the C-H bonds on the aromatic rings and the carbon-bromine bond.

Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond at the 4-position is the most common site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. The regioselectivity is high for the C-Br bond due to the well-established mechanism of oxidative addition of palladium to the aryl halide. The ethyl group at the ortho position can influence the reaction rate and efficiency due to steric hindrance, potentially requiring more robust catalytic systems. Research on related ortho-substituted bromoarenes has shown that the choice of phosphine (B1218219) ligand is crucial in overcoming the steric bulk and achieving high yields. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and subsequent reductive elimination steps.

Illustrative Data for Suzuki-Miyaura Coupling:

The following is a hypothetical data table illustrating the effect of different boronic acids on the Suzuki-Miyaura coupling of this compound, based on typical results for similar substrates.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 92 |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | CsF | Dioxane | 88 |

Directed Ortho-Metalation (DoM): The positions ortho to the ethyl group and the other phenyl ring are potential sites for directed ortho-metalation (DoM). wikipedia.org This strategy involves the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org While the ethyl group itself is not a classical DMG, its steric bulk can influence the accessibility of the adjacent C-H bond. More commonly, a directing group would need to be introduced onto the biphenyl system to achieve high regioselectivity in lithiation. For instance, if a methoxy (B1213986) or amide group were present, lithiation would be directed to the position ortho to that group. wikipedia.org In the absence of a strong directing group, a mixture of products could be expected.

Stereoselectivity in Derivatization:

The 2-ethyl substituent in this compound introduces the possibility of atropisomerism in its derivatives. Atropisomers are stereoisomers arising from hindered rotation around a single bond. The steric clash between the ethyl group and substituents introduced at the 2'-position of the other phenyl ring can create a significant barrier to rotation, leading to the existence of stable, separable enantiomers.

Axial Chirality in Biaryl Synthesis: The synthesis of axially chiral biaryls from this compound can be achieved through stereoselective cross-coupling reactions. The use of chiral phosphine ligands in Suzuki-Miyaura coupling reactions has been shown to induce asymmetry in the formation of the biaryl axis. The choice of ligand can control the configuration of the resulting atropisomer. Studies on the asymmetric synthesis of related sterically hindered biaryls have demonstrated that ligands with specific bite angles and steric profiles are effective in controlling the enantioselectivity of the coupling. beilstein-journals.org

Illustrative Data for Asymmetric Suzuki-Miyaura Coupling:

The following is a hypothetical data table illustrating the effect of different chiral ligands on the asymmetric Suzuki-Miyaura coupling of this compound with 1-naphthaleneboronic acid, based on typical results for similar reactions.

| Chiral Ligand | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (R)-BINAP | Pd(OAc)2 | K3PO4 | Toluene | 85 | 90 |

| (S)-MeO-BIPHEP | Pd2(dba)3 | CsF | Dioxane | 82 | 95 |

Diastereoselective Reactions: If a chiral center is already present in the molecule or in a reactant, the derivatization of this compound can proceed with diastereoselectivity. For example, the reaction of a chiral boronic acid with this compound could lead to the formation of diastereomeric products. The inherent chirality of the boronic acid would influence the transition state energies, favoring the formation of one diastereomer over the other. Similarly, if this compound were first converted to a chiral derivative, subsequent reactions would be influenced by the existing stereocenter.

Computational and Theoretical Studies on 4 Bromo 2 Ethylbiphenyl Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. rsc.orgmdpi.com DFT methods are employed to explore various aspects of 4-Bromo-2-ethylbiphenyl analogues, from charge distribution to conformational stability. nsc.ru

DFT calculations are used to determine the distribution of electrons within the molecule, highlighting the influence of the bromo and ethyl substituents on the biphenyl (B1667301) system. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. goums.ac.ir

In a typical analysis, the HOMO of a this compound analogue would be localized primarily on the π-system of the biphenyl rings, while the LUMO would also be distributed across the aromatic framework. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group modulates the energies of these orbitals. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative this compound Analogue

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -3.1 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Relates to chemical stability and reactivity. mdpi.com |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

To understand the regioselectivity of chemical reactions, local reactivity descriptors are essential. Parr functions, derived from the spin density distribution of a molecule's radical cation and anion, are powerful tools for identifying the most reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org

For an analogue of this compound, the nucleophilic Parr function (P⁻(r)) would identify sites susceptible to attack by an electrophile, while the electrophilic Parr function (P⁺(r)) would pinpoint sites prone to attack by a nucleophile. scite.ai These calculations typically reveal that specific carbon atoms within the aromatic rings are the most active sites, guiding predictions of how the molecule will behave in polar organic reactions. researchgate.netrsc.org

Table 2: Predicted Reactive Sites in a this compound Analogue using Parr Functions

| Type of Attack | Predicted Reactive Site(s) | Governing Function |

|---|---|---|

| Nucleophilic Attack | Carbon atoms ortho and para to the ethyl group | Electrophilic Parr Function (P⁺) |

| Electrophilic Attack | Carbon atom attached to Bromine; specific carbons on the unsubstituted ring | Nucleophilic Parr Function (P⁻) |

Substituted biphenyls are often not planar due to steric hindrance between substituents on adjacent rings. libretexts.org The presence of an ethyl group at the ortho position (C2) in this compound forces the two phenyl rings to twist relative to each other, resulting in a non-planar ground-state conformation. libretexts.orgresearchgate.net This phenomenon is known as atropisomerism, where rotation around the central carbon-carbon single bond is restricted. libretexts.org

Computational methods, including DFT, are used to calculate the energy barrier for this rotation. The size of the ortho substituents is the primary determinant of the rotational barrier's magnitude. researchgate.net For biphenyls with a single ortho-substituent, these barriers can be significant, and ab initio calculations have been shown to reproduce experimentally determined barriers satisfactorily. researchgate.net A high rotational barrier (typically >16-19 kcal/mol) can make it possible to isolate the resulting conformational isomers (atropisomers) at room temperature. libretexts.org The calculated dihedral angle in the ground state for ortho-substituted biphenyls is often around 45° to 90°. libretexts.org

Table 3: Theoretical Rotational Barriers for Substituted Biphenyls

| Ortho-Substituent | Typical Calculated Rotational Barrier (kcal/mol) | Reference Principle |

|---|---|---|

| -H (Unsubstituted) | ~2.0 | Low barrier, free rotation. libretexts.org |

| -CH₃ | 7-10 | Increased steric hindrance. researchgate.net |

| -Br | ~8.7 | Moderate barrier from halogen size. scispace.com |

| -t-Bu | ~15.4 | Significant barrier due to bulky group. researchgate.netscispace.com |

Molecular Modeling and Dynamics Simulations

Beyond the properties of a single molecule, molecular modeling and dynamics simulations are used to investigate how molecules of this compound analogues interact with each other to form larger assemblies.

Hirshfeld surface analysis is a powerful computational method for analyzing intermolecular interactions in crystal structures. mq.edu.au It maps the regions of close contact between adjacent molecules, providing a quantitative summary in the form of a 2D "fingerprint plot." nih.govnih.gov This analysis decomposes the complex network of interactions into contributions from different atom-atom contacts. For brominated organic compounds, key interactions often include H···H, C···H/H···C, and Br···H/H···Br contacts, alongside C-H···π interactions. nih.gov

π–π stacking is another crucial noncovalent interaction that directs the assembly of aromatic molecules. researchgate.netresearchgate.net In analogues of this compound, the aromatic rings can stack in a parallel-displaced fashion. Computational studies show that this offset stacking is often driven by a balance between Pauli repulsion and dispersion forces, rather than purely by electrostatics. chemrxiv.org The presence of substituents can modulate the geometry and strength of these π–π interactions. nih.gov

Table 4: Representative Contributions to the Hirshfeld Surface for a Brominated Aromatic Compound

| Intermolecular Contact Type | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | 38-45% | van der Waals forces. nih.gov |

| C···H / H···C | 20-26% | Weak C-H···π hydrogen bonds. nih.gov |

| Br···H / H···Br | 8-13% | Weak hydrogen bonding and halogen contacts. nih.gov |

| O···H / H···O (if applicable) | 14-18% | Conventional or weak hydrogen bonds. nih.gov |

The bromine atom in this compound analogues can participate in halogen bonding, a highly directional noncovalent interaction between an electron-deficient halogen atom and a Lewis base. nih.govresearchgate.net This interaction, along with hydrogen bonding and π–π stacking, can be exploited in crystal engineering to guide the self-assembly of molecules into predictable supramolecular architectures, such as 2D frameworks or other ordered structures. mdpi.com

Computational modeling allows for the prediction and analysis of these supramolecular assemblies. By calculating the strength and directionality of the various intermolecular forces, researchers can understand how specific functional groups direct the crystal packing. researchgate.net Theoretical studies have shown that while hydrogen bonding is often the strongest interaction, weaker forces like halogen bonding and π–π stacking play a crucial role in defining the final, stable supramolecular structure. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Biphenyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug design, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities. rsc.orgnih.gov These models are expressed as mathematical equations that quantify the relationship between chemical structure and activity, enabling the prediction of the activity of novel compounds before their synthesis. nih.gov In the context of biphenyl derivatives, including analogues of this compound, QSAR and cheminformatics approaches are employed to understand the structural requirements for a desired biological effect, optimize lead compounds, and design new molecules with enhanced potency and selectivity. medcraveonline.comwu.ac.th

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov By systematically modifying the structure of a parent molecule, such as a biphenyl scaffold, and observing the corresponding changes in activity, a statistical model can be developed. rsc.org These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, including steric (size and shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. researchgate.net

Various statistical methods are used to build QSAR models, ranging from linear techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex non-linear methods such as Artificial Neural Networks (ANN). wu.ac.thresearchgate.net The goal is to create a robust and predictive model that can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. nih.gov

A notable application of these principles is in the study of biphenyl derivatives as antithrombotic agents that target the enzyme thrombin. In one such study, a three-dimensional QSAR (3D-QSAR) model was developed for a series of biphenyl analogues. researchgate.net The model was built based on the structural features of the compounds and their experimentally determined inhibitory activities. The statistical validation of the 3D-QSAR model demonstrated good predictability, highlighting its potential to guide the design of new thrombin inhibitors. researchgate.net The findings from this type of study help to identify the key structural features of biphenyl derivatives that are crucial for their interaction with the target enzyme. researchgate.net

Another example involves the application of QSAR to a series of biphenyl carboxamide analogues with analgesic and anti-inflammatory activities. medcraveonline.com A study on twenty-five substituted 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives used MLR to develop a statistically significant model. medcraveonline.com The model, which had a high correlation coefficient (R² value of 0.800 for the training set), successfully related the structural features of the compounds to their biological activity, which was measured as the percent inhibition of carrageenan-induced rat paw edema. medcraveonline.com This QSAR model provides valuable insights into how different substituents on the biphenyl core influence analgesic potency and can aid in the design of novel, more effective anti-inflammatory agents. medcraveonline.com

The predictive power of these models is rigorously tested through internal and external validation techniques to ensure their reliability for predicting the activity of new compounds. medcraveonline.comwu.ac.th The data generated from these studies are often presented in tables that compare the experimental biological activity with the activity predicted by the QSAR model.

| Compound Class | Therapeutic Target/Activity | QSAR Model Type | Key Findings & Statistical Values |

| Biphenyl Derivatives | Antithrombotic (Thrombin Inhibition) | 3D-QSAR, Pharmacophore Modelling | A predictive 3D-QSAR model was generated. The best pharmacophore hypothesis included two aromatic rings, two hydrogen donors, and one positive ionizable group. researchgate.net |

| Biphenyl Carboxamide Analogues | Analgesic / Anti-inflammatory | 2D-QSAR (Multiple Linear Regression) | A statistically significant two-variable model was developed. Training set R² = 0.800; Predicted R² = 0.7217. The model helps in designing novel analogues with potent analgesic activity. medcraveonline.com |

| Compound Name/Number (from study) | Experimental Activity (IC₅₀ in µM or % inhibition) | Predicted Activity (logBA or other metric) | QSAR Model Fitness |

| Compound 4 (Antithrombotic study) | Not specified in abstract | Best scoring and interactions in docking | - |

| 2-Methylfuran (Antithrombotic study) | 14.67 | -2.25 (Predicted) | 2.92 |

| (4-Methylthiophen-3-yl)methanol (Antithrombotic study) | 63.1 | -2.84 (Predicted) | 2.88 |

| (4-Methylthiophen-3-yl)methanamine (Antithrombotic study) | 110.48 | -2.95 (Predicted) | 2.89 |

Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 Ethylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-Bromo-2-ethylbiphenyl, both ¹H and ¹³C NMR would be essential for confirming its structure.

In ¹H NMR spectroscopy, the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals reveal the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the biphenyl (B1667301) system are expected to appear in the downfield region, typically between 7.0 and 7.6 ppm, due to the deshielding effect of the aromatic rings. The protons of the ethyl group would resonate further upfield. The quartet and triplet pattern of the ethyl group's methylene (B1212753) and methyl protons, respectively, are characteristic features.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the two phenyl rings would have signals in the aromatic region of the spectrum (approximately 110-160 ppm). The carbon atom bonded to the bromine would be shifted to a lower field, and its chemical shift would be a key indicator. The carbons of the ethyl group would appear in the upfield aliphatic region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.6 | Multiplet (m) |

| -CH₂- (ethyl) | ~2.7 | Quartet (q) |

| -CH₃ (ethyl) | ~1.2 | Triplet (t) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H & C-C | 125 - 145 |

| Aliphatic -CH₂- | ~29 |

| Aliphatic -CH₃ | ~15 |

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself is not chiral and thus does not have stereoisomers, advanced NMR techniques would be invaluable for unambiguously assigning all proton and carbon signals, especially in the complex aromatic region. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, helping to identify neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. omicsonline.orgweebly.comdiva-portal.orgnih.govnih.gov These 2D NMR methods would provide a complete and verified assignment of the entire molecular structure. For more complex molecules, techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity of atoms. diva-portal.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. vscht.czpressbooks.publibretexts.orglibretexts.org The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1450-1600 cm⁻¹ region. vscht.czlibretexts.org A key absorption would be the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches would likely give strong signals in the Raman spectrum.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. docbrown.infosavemyexams.comlibretexts.orgyoutube.comopenstax.org

The fragmentation of this compound would likely involve the loss of the ethyl group or the bromine atom. Cleavage of the bond between the two phenyl rings is also a possible fragmentation pathway. The analysis of these fragment ions would help to confirm the structure of the compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [C₁₄H₁₃Br]⁺ | 260/262 | Molecular Ion (M⁺) |

| [C₁₂H₈Br]⁺ | 231/233 | Loss of ethyl group |

| [C₁₄H₁₃]⁺ | 181 | Loss of bromine atom |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgnih.govlibretexts.org This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as how the molecules are packed in the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, the methodology would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density map and subsequently the atomic positions.

Crystal Packing and Intermolecular Interactions in Crystalline States

The analysis of the crystal structure of related biphenyl derivatives suggests that the packing of this compound in the solid state would be governed by van der Waals forces. researchgate.netmdpi.com The presence of the bromine atom could lead to halogen bonding interactions, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic region of an adjacent molecule. Pi-stacking interactions between the aromatic rings of neighboring molecules are also a common feature in the crystal packing of biphenyl compounds and would likely play a role in the solid-state structure of this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds, as well as for the assessment of their purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for the analysis of this compound.

In GC, the compound would be vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.govnih.govtaylorfrancis.comcromlab-instruments.es A non-polar or medium-polarity column would likely be used. The retention time would be a characteristic property for identification, and the peak area would be proportional to the concentration, allowing for purity assessment.

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. tandfonline.comhelixchrom.comscielo.broup.comchromatographyonline.com For this compound, a reversed-phase HPLC method would be appropriate. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected by a UV detector, as the biphenyl system is chromophoric.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. When coupled with a mass spectrometer (MS), GC-MS provides not only retention time data for quantification but also mass spectra for definitive structural elucidation.

The analysis of polybrominated biphenyls (PBBs) and their derivatives is well-established in the scientific literature. tandfonline.comasau.ru For a compound such as this compound, the chromatographic conditions can be inferred from methods developed for structurally similar compounds, including other brominated biphenyls and ethylated aromatic compounds.

GC analysis is typically performed on a non-polar or medium-polarity capillary column. Common stationary phases like 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer (similar to ZB-5 or DB-5) are effective for separating biphenyl congeners. researchgate.net The oven temperature is programmed to ramp up, allowing for the efficient elution of compounds with varying boiling points. For instance, a program might start at a lower temperature and increase to around 300°C to ensure the elution of higher molecular weight compounds. publications.gc.ca

The retention time of this compound would be influenced by its volatility and interaction with the stationary phase. The presence of the bromine atom and the ethyl group will affect its retention relative to the parent biphenyl molecule. It is expected to elute later than 2-ethylbiphenyl due to the increased molecular weight and polarity contributed by the bromine atom. Conversely, its retention time would be shorter than that of more highly brominated biphenyls. In a study analyzing various PBBs, 4-bromobiphenyl (B57062) was used as an internal standard, indicating its stable and predictable chromatographic behavior. researchgate.net

In GC-MS analysis, electron ionization (EI) is a common technique. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, which is a characteristic signature for monobrominated compounds. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the bromine atom (M-79/81), as well as characteristic fragments from the biphenyl backbone.

Interactive Data Table: Typical GC-MS Parameters for Analysis of Brominated Biphenyls

| Parameter | Value/Description | Rationale |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5MS). | Provides good resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of the analyte through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp: ~100-150°C, hold for 1-2 min, ramp at 10-20°C/min to ~300°C, hold for 5-10 min. | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both retention time and mass spectral data for identification and quantification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible mass spectra. |

| MS Scan Range | 50 - 500 amu | Covers the expected mass range of the parent compound and its fragments. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or biphenyl) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase for the analysis of brominated biphenyls consists of a mixture of acetonitrile and water. researchgate.netsielc.com The composition of the mobile phase can be either isocratic (constant) or a gradient (varied over time) to optimize the separation.

The retention of this compound in a reversed-phase system is primarily determined by its hydrophobicity. The presence of the bromine atom and the ethyl group increases its nonpolar character compared to the parent biphenyl molecule, leading to a longer retention time. The position of the substituents also plays a role in the interaction with the stationary phase.

Detection in HPLC is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. Biphenyl compounds typically exhibit strong UV absorbance, making this a sensitive detection method. For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

A study on the HPLC analysis of various bromobiphenyls demonstrated the utility of reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile and water. researchgate.net While a specific retention time for this compound is not provided, the conditions are directly applicable. Another source describes a method for 4-bromobiphenyl using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Interactive Data Table: Typical HPLC Parameters for Analysis of Brominated Biphenyls

| Parameter | Value/Description | Rationale |

| Column | Reversed-phase C18 or Biphenyl column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). researchgate.netsielc.com | Provides excellent separation of nonpolar to moderately polar compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 70:30 v/v). researchgate.net | A common solvent system for reversed-phase HPLC, allowing for good separation of aromatic compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Helps to ensure reproducible retention times and can improve peak shape. |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 254 nm). | Biphenyl systems have strong UV absorbance, enabling sensitive detection. |

| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC injections. |

Advanced Applications in Materials Science and Organic Synthesis Research

4-Bromo-2-ethylbiphenyl as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the bromo and ethyl groups on the biphenyl (B1667301) core makes this compound a sought-after precursor in multi-step organic synthesis. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the facile introduction of various substituents and the extension of the molecular framework.

Precursor for Liquid Crystal Monomers and Display Materials

The rigid and anisotropic nature of the biphenyl unit is a fundamental prerequisite for the formation of liquid crystalline phases. This compound can serve as a key intermediate in the synthesis of liquid crystal monomers. The bromo functionality allows for the introduction of polar groups or other mesogenic units through reactions like Suzuki or Sonogashira coupling. For instance, the derivative 4'-Bromo-2'-ethyl-[1,1'-biphenyl]-4-carbonitrile is a documented compound that highlights the potential of this scaffold in liquid crystal research. nih.gov The ethyl group, by imparting a degree of non-planarity, can influence the melting point and the specific mesophases of the resulting liquid crystal materials, a critical factor in the design of materials for display applications.

Intermediate in the Synthesis of Specialty Organic Compounds

Beyond liquid crystals, this compound is a valuable intermediate for a wide array of specialty organic compounds. Its utility is exemplified by its fluorinated analogue, 4-Bromo-2-ethyl-4'-fluoro-1,1'-biphenyl, which is available commercially as a building block for further chemical transformations. bldpharm.com The presence of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular frameworks. This enables the introduction of a vast range of functionalities, leading to the creation of novel molecules with tailored electronic, optical, or biological properties. The synthesis of a related compound, 4-bromo-2-fluorobiphenyl (B126189), is often employed in the preparation of other biologically active compounds, underscoring the importance of such halogenated biphenyls as key synthetic intermediates. google.com

Utilization in Cascade Reactions for Facile Preparation of Molecular Architectures

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The reactivity of the aryl bromide in this compound makes it a suitable substrate for palladium-catalyzed cascade reactions. researchgate.net These processes can rapidly generate intricate polycyclic or heterocyclic scaffolds from relatively simple starting materials. For example, palladium-catalyzed cascades involving aryl halides can lead to the formation of dihydropyrroles and other complex heterocyclic systems. researchgate.net While specific examples detailing the use of this compound in such cascades are not extensively documented in readily available literature, its structural motifs are analogous to substrates commonly employed in these powerful transformations. The development of such reactions with this specific building block holds promise for the streamlined synthesis of novel molecular architectures.

Development of Functional Materials and Polymers Incorporating Biphenyl Units

The incorporation of biphenyl units into larger molecular systems is a well-established strategy for creating functional materials with desirable electronic and photophysical properties. The inherent characteristics of the biphenyl moiety, such as its rigidity and extended π-conjugation, are fundamental to these applications.

Photoactive Materials and Photosensitive Acid Generation (PAG) Systems

Photoactive materials, which respond to light stimuli, are at the heart of various advanced technologies. While direct research on this compound in this context is limited, the synthesis of related photoactive azobenzene (B91143) derivatives, such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, demonstrates the utility of brominated aromatic compounds in creating photoresponsive systems. researchgate.net

Furthermore, photoacid generators (PAGs) are critical components in photolithography and other microfabrication processes. researchgate.net These compounds release a strong acid upon exposure to light. Although specific PAGs based on this compound are not prominent in the literature, the development of novel PAGs is an active area of research. The synthesis of complex organic molecules, for which this compound is a precursor, is essential for creating new PAGs with tailored absorption characteristics and acid-generating efficiencies.

Organic Light-Emitting Materials Based on Biphenyl Chromophores

Organic Light-Emitting Diodes (OLEDs) are revolutionizing display and lighting technologies. The performance of these devices is heavily reliant on the properties of the organic materials used in their construction. Biphenyl-containing molecules are frequently employed as host materials or as the core of emissive chromophores in OLEDs due to their excellent charge transport properties and high triplet energies.

The general structure of this compound makes it a potential starting point for the synthesis of novel OLED materials. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the attachment of electron-donating or electron-withdrawing groups to tune the emission color and efficiency of the resulting chromophore. The ethyl group can help to prevent intermolecular aggregation, a common issue that can lead to decreased luminescence in the solid state. While specific research on OLEDs derived directly from this compound is not widely reported, the fundamental principles of OLED material design suggest its potential as a valuable building block in this field.

Role in Catalyst and Ligand Design for Organometallic Chemistry

The compound this compound is a substituted aromatic hydrocarbon that holds potential as a precursor in the synthesis of specialized ligands for organometallic chemistry. Its utility stems from the specific arrangement of its functional groups: the biphenyl scaffold, the reactive bromine atom, and the ethyl group at an ortho position. The biphenyl structure provides a rigid and sterically influential backbone, a common feature in many successful ligand designs for catalysis.

The bromine atom at the 4-position is a key reactive site. It can be readily converted into an organometallic species (e.g., through lithium-halogen exchange or Grignard reagent formation) which can then be reacted with various electrophiles. For instance, reaction with chlorodiphenylphosphine (B86185) (PPh₂Cl) after metallation would yield a phosphine (B1218219) ligand. Alternatively, the bromo-group makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the construction of more complex biaryl or triaryl structures, which are scaffolds for numerous important classes of ligands.

The ethyl group at the 2-position, adjacent to the biaryl linkage, introduces significant steric bulk. In a potential ligand, this group would be positioned to influence the coordination sphere of a metal center. This steric hindrance can play a crucial role in controlling the selectivity (e.g., enantioselectivity or regioselectivity) of a catalytic reaction by dictating the approach of substrates to the active site. While general synthetic strategies point to its potential, specific research detailing the synthesis of catalysts or ligands directly from this compound is not widely documented in available literature. However, related structures, such as bromo-substituted benzohydrazides, have been used to synthesize metal complexes that act as chelating ligands. repec.org

Research into Biphenyl Derivatives in Environmental Studies (e.g., Fate and Degradation of Pollutants)

Biphenyl derivatives, particularly halogenated ones like polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs), are recognized as persistent environmental pollutants. nih.govcapes.gov.br Many brominated compounds were historically used as flame retardants and their release into the environment is a significant concern. nih.govnih.gov Research into the environmental fate of these compounds focuses on understanding their persistence, transport, and potential for degradation.

The primary route for the environmental breakdown of biphenyl derivatives is microbial degradation. capes.gov.bryoutube.com The process can occur under both aerobic and anaerobic conditions, with different mechanisms and microbial species involved.

Anaerobic Degradation: Under anaerobic conditions, found in environments like river sediments and certain soils, the principal degradation pathway for halogenated biphenyls is reductive debromination. cdc.govnih.gov In this process, anaerobic microorganisms use the brominated biphenyls as electron acceptors, sequentially removing bromine atoms from the aromatic rings. nih.gov Studies have shown that this debromination often occurs preferentially at the meta and para positions of the biphenyl structure. cdc.gov While this process reduces the level of bromination, it can sometimes lead to the formation of less-brominated but still potentially toxic daughter compounds. nih.gov The complete mineralization of these compounds under anaerobic conditions is rare. cdc.gov

Aerobic Degradation: In the presence of oxygen, different microbial pathways are utilized. Aerobic bacteria can degrade the core biphenyl structure through an oxidative pathway. This process is typically initiated by a powerful enzyme, biphenyl dioxygenase, which introduces hydroxyl groups onto the aromatic ring. epa.gov This initial oxidation leads to the formation of dihydroxy-biphenyl intermediates, which are then susceptible to ring-cleavage enzymes. epa.gov The biphenyl ring is opened, and the resulting aliphatic acid is further metabolized, often leading to intermediates like chlorobenzoates, and can proceed to complete mineralization (breakdown to CO₂ and water). epa.gov Numerous bacterial species, including those from the Pseudomonas and Alcaligenes genera, have been identified with the ability to degrade PCBs, and by extension, other halogenated biphenyls. epa.gov

The table below summarizes the key aspects of biphenyl derivative degradation in the environment.

| Degradation Type | Conditions | Key Process | Primary Enzymes/Mechanism | Typical Environment |

|---|---|---|---|---|

| Anaerobic Degradation | Anoxic (Oxygen-deficient) | Reductive Debromination | Halorespiration (use of halogenated compound as electron acceptor) | River Sediments, Anaerobic Sludge cdc.govnih.gov |

| Aerobic Degradation | Oxic (Oxygen-rich) | Oxidative Ring Cleavage | Biphenyl Dioxygenase | Contaminated Soils, Surface Waters capes.gov.brepa.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Bromo-2-ethylbiphenyl with high purity?

- Methodological Answer : The synthesis of brominated biphenyl derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts. For this compound, a plausible route involves bromination of 2-ethylbiphenyl precursors under controlled conditions. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Analogous strategies for brominated aryl compounds, such as Friedel-Crafts alkylation followed by regioselective bromination, are documented in studies on structurally similar systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and confirm ethyl/bromo group integration.

- X-ray Crystallography : For unambiguous structural determination, use SHELXL for refinement and ORTEP-3 for visualization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- FTIR : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).

Q. How can chromatographic methods optimize the separation of this compound from reaction byproducts?

- Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates brominated biphenyls. For complex mixtures, tandem techniques like GC-MS or LC-MS provide both separation and structural confirmation. Adjust mobile phase polarity to resolve steric hindrance effects caused by the ethyl group .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using functionals like B3LYP/6-311G(d,p) model electronic distributions, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula provides a framework for evaluating electron density and kinetic-energy interactions. Software packages (e.g., Gaussian, ORCA) automate these analyses, enabling predictions of reactivity and spectroscopic behavior.

Q. What strategies resolve contradictions in crystallographic data during structural refinement of brominated biphenyl derivatives?

- Testing multiple space groups (e.g., P21/c vs. P-1).

- Validating hydrogen bonding networks via difference Fourier maps.

- Cross-referencing with spectroscopic data (NMR/FTIR) to confirm substituent positions.

- Applying qualitative contradiction analysis frameworks to reconcile outliers in thermal displacement parameters.

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Experimental : Competitive nitration or sulfonation reactions identify dominant substitution sites (meta vs. para to bromine). Monitor intermediates via GC-MS.

- Computational : DFT-based Fukui indices predict electrophilic attack preferences . Compare Mulliken charges at candidate positions to rationalize observed regioselectivity.

Q. What methodologies validate hydrogen bonding or π-π interactions in crystalline this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : SHELXL refines intermolecular distances (e.g., C-H···π or Br···H contacts) .

- Hirshfeld Surface Analysis : Tools like CrystalExplorer quantify interaction contributions (e.g., π-π stacking vs. halogen bonding).

- Thermal Analysis : DSC/TGA correlates packing efficiency (via melting points) with interaction strengths.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.